1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a triazole ring, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Chemical Reactions Analysis
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.
Hydrolysis: The Boc protecting group can be removed under acidic or basic conditions to yield the free amine
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine and triazole rings can engage in various binding interactions with enzymes, receptors, or other biomolecules, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with similar compounds such as:
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid: This compound features a pyrazole ring instead of a triazole ring, leading to different chemical properties and reactivity.
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid: The presence of a methyl group on the pyrazole ring alters its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H26N4O4 |
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Molecular Weight |
338.40 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H26N4O4/c1-10(2)13-12(14(21)22)17-18-20(13)11-7-6-8-19(9-11)15(23)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,21,22) |
InChI Key |
ICSKVXUUXTUVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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